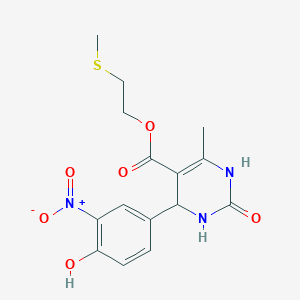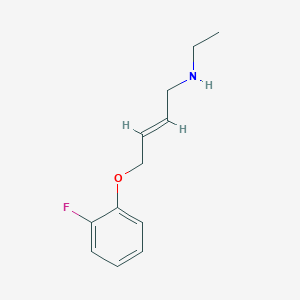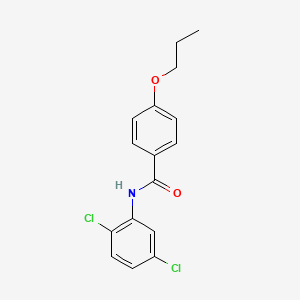
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride is a synthetic compound that belongs to the phenothiazine class of antipsychotic drugs. It has been widely used in scientific research for its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which are known to play a key role in regulating mood and behavior. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride in lab experiments is its unique chemical properties, which make it an ideal candidate for studying various neurological disorders. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in various neurological disorders such as schizophrenia, bipolar disorder, and depression. Another potential direction is to explore its anti-inflammatory and anti-cancer properties and its potential use in cancer therapy.
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research for its potential therapeutic applications. Its unique chemical properties make it an ideal candidate for studying various neurological disorders, and its anti-inflammatory and anti-cancer properties make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride involves the reaction of 2-chloro-10H-phenothiazine with 1-azepan-1-ylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
10-(1-azepanylacetyl)-2-chloro-10H-phenothiazine hydrochloride has been extensively used in scientific research for its potential therapeutic applications in various neurological disorders such as schizophrenia, bipolar disorder, and depression. It has also been studied for its anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS.ClH/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22;/h3-4,7-10,13H,1-2,5-6,11-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKIHLJSHJPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)
![2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)

![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5124192.png)
![N-[2-(butylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5124196.png)


![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)
![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)
![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)